Cas no 33631-09-3 (3-Amino-4-methoxypyridine)
3-Amino-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-methoxypyridine
- 4-Methoxy-3-PyridinaMine
- 3-Pyridinamine,4-methoxy-
- 4-methoxypyridin-3-amine
- 4-Methoxy-pyridin-3-ylamine
- 004846
- CBI-BB ZERO
- SY019773
- 3-Amino-4-methoxypyridin
- 3-PYRIDINAMINE, 4-METHOXY-
- 3-amino-4-methoxypyridine, AldrichCPR
- MFCD07374959
- FT-0649985
- 3-amino-4methoxypryidine
- A23234
- DTXSID30409446
- AB40817
- AKOS005199473
- 3-Pyridinamine, 4-methoxy-, hydrochloride (1:2)
- STWMPIWLSQKHSJ-UHFFFAOYSA-N
- SCHEMBL934648
- J-515674
- 33631-09-3
- EN300-61074
- CS-W000346
- 3- Amino-4 methoxypyridine
- J-019281
- 3-Amino4 methoxypyridine
- Z359373528
- (4-Methoxypyridin-3-yl)amine
- PS-5097
- DB-081920
- pyridine, 3-amino-4-methoxy-
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- MDL: MFCD07374959
- Inchi: 1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3
- InChI Key: STWMPIWLSQKHSJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=CC=1N
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 48.1A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.139
- Melting Point: 80-84°C
- Boiling Point: 270.4°C at 760 mmHg
- Flash Point: 117.4°C
- Refractive Index: 1.56
- PSA: 48.14000
- LogP: 1.25360
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Amino-4-methoxypyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22-20/21/22
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
3-Amino-4-methoxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Amino-4-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A898113-10mg |
3-Amino-4-methoxypyridine |
33631-09-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898113-50mg |
3-Amino-4-methoxypyridine |
33631-09-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A898113-100mg |
3-Amino-4-methoxypyridine |
33631-09-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A829714-1g |
3-AMINO-4-METHOXYPYRIDINE |
33631-09-3 | 98% | 1g |
398.00 | 2021-05-17 | |
| Matrix Scientific | 073156-1g |
3-Amino-4-methoxypyridine, 95+% |
33631-09-3 | 95+% | 1g |
$106.00 | 2023-09-08 | |
| Matrix Scientific | 073156-5g |
3-Amino-4-methoxypyridine, 95+% |
33631-09-3 | 95+% | 5g |
$320.00 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53290-1g |
3-Amino-4-methoxypyridine |
33631-09-3 | 98% | 1g |
¥59.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53290-250mg |
3-Amino-4-methoxypyridine |
33631-09-3 | 98% | 250mg |
¥30.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53290-5g |
3-Amino-4-methoxypyridine |
33631-09-3 | 98% | 5g |
¥222.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53290-100mg |
3-Amino-4-methoxypyridine |
33631-09-3 | 98% | 100mg |
¥24.0 | 2023-09-08 |
3-Amino-4-methoxypyridine Suppliers
3-Amino-4-methoxypyridine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-Amino-4-methoxypyridine
Introduction to 3-Amino-4-methoxypyridine (CAS No. 33631-09-3)
3-Amino-4-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 33631-09-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of both an amino group (-NH₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The significance of 3-Amino-4-methoxypyridine in modern chemical biology and drug discovery stems from its ability to serve as a building block for more complex molecules. Its structural framework allows for modifications at multiple sites, enabling the development of novel pharmacophores with tailored biological activities. Recent advancements in medicinal chemistry have highlighted its role in designing small-molecule inhibitors targeting various therapeutic pathways, particularly in oncology and neurology.
In recent years, 3-Amino-4-methoxypyridine has been extensively studied for its potential in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), a family of enzymes implicated in signal transduction pathways that regulate immune responses. Preliminary studies have demonstrated that modifications to the pyridine core, such as halogenation or alkylation at the 5-position, can enhance binding affinity to target proteins. This underscores the importance of 3-Amino-4-methoxypyridine as a scaffold for structure-activity relationship (SAR) studies.
Moreover, the methoxy group in 3-Amino-4-methoxypyridine provides a site for further functionalization, allowing chemists to introduce additional substituents that influence solubility, metabolic stability, and cell permeability. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize drug-like properties. Notably, recent publications have described its use in generating libraries of compounds for high-throughput screening (HTS), where large numbers of derivatives are rapidly tested for biological activity.
The amino group at the 3-position offers another avenue for chemical manipulation, enabling the formation of amides, ureas, or sulfonamides through coupling reactions with carboxylic acids or sulfonic acids. These derivatives have shown promise in targeting protein-protein interactions (PPIs), which are often challenging to inhibit with traditional small molecules. For example, amide-linked analogs of 3-Amino-4-methoxypyridine have been investigated as modulators of transcription factors involved in gene expression regulation.
From a synthetic chemistry perspective, 3-Amino-4-methoxypyridine can be synthesized through various routes, including nucleophilic substitution reactions on halogenated pyridines or reductive amination of corresponding ketones. Advances in catalytic methods have also enabled more efficient and sustainable production processes. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at specific positions on the pyridine ring with high regioselectivity.
The pharmacological relevance of 3-Amino-4-methoxypyridine extends beyond kinase inhibition. Recent research has explored its potential as an intermediate in developing antiviral agents, where modifications to the pyridine core can enhance interactions with viral proteases or polymerases. Additionally, its structural motif has been incorporated into compounds targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability to fine-tune electronic and steric properties through derivatization makes it a versatile tool for addressing complex pathologies.
In industrial applications, 3-Amino-4-methoxypyridine is utilized not only as a pharmaceutical intermediate but also as a ligand in catalytic systems. Its nitrogen-rich structure facilitates coordination with transition metals, enhancing catalytic activity in processes such as cross-coupling reactions and hydrogenation. Such applications highlight its broader utility beyond drug discovery.
Future directions in research involving 3-Amino-4-methoxypyridine may focus on exploring its role in developing next-generation therapeutics with improved efficacy and reduced side effects. Innovations in computational chemistry and artificial intelligence are expected to accelerate the design of novel derivatives by predicting their biological activities before experimental synthesis. This interdisciplinary approach promises to further unlock the potential of this compound as a cornerstone in medicinal chemistry.
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